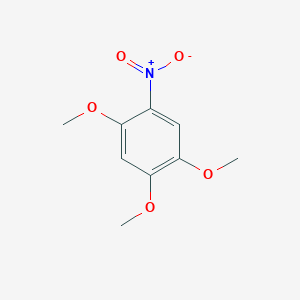

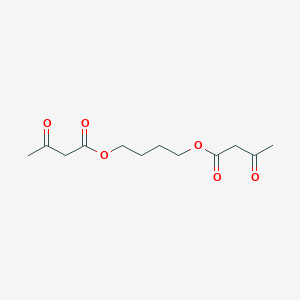

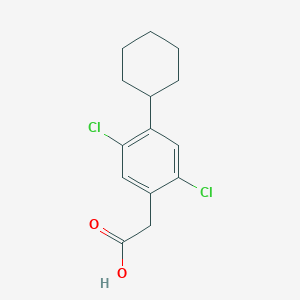

1,2,4-Trimethoxy-5-nitrobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,4-Trimethoxy-5-nitrobenzene, such as nitrocombretastatins, involves modified Wittig reactions under Boden’s conditions, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. These compounds, synthesized for their potential anticancer properties, highlight the synthetic versatility of nitro-substituted methoxybenzenes (Gerova et al., 2016).

Molecular Structure Analysis

The molecular structure of nitrocombretastatin analogs, closely related to 1,2,4-Trimethoxy-5-nitrobenzene, has been elucidated through single-crystal X-ray diffraction analysis, showcasing the orthorhombic and monoclinic space groups of these compounds. Such detailed structural analysis aids in understanding the molecular geometry and potential interaction sites for further chemical reactions (Gerova et al., 2016).

Chemical Reactions and Properties

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including reduction and nitration processes, which can be manipulated to produce a wide range of products. For instance, its reduction with zinc and calcium chloride leads to the formation of complex compounds, demonstrating its reactivity and versatility in organic synthesis (Bolker & Kung, 1969).

Applications De Recherche Scientifique

Catalytic Properties

1,2,4-Trimethoxy-5-nitrobenzene, a variant of methoxybenzene derivatives, has been studied for its role in catalytic reactions. For instance, its reactivity with nitric acid in the presence of sulfuric acid shows a zeroth-order kinetic form in nitric acid, indicating a unique electron-transfer mechanism during NO+-catalysis (Main, Moodie, & Schofield, 1982).

Structural Analysis and Synthesis

The structural properties of 1,2,4-Trimethoxy-5-nitrobenzene have been analyzed in various studies. These analyses include X-ray diffraction studies revealing molecular structures and the formation of hydrogen-bonded dimers in the solid state (Fun et al., 1997). Additionally, its key role as an intermediate in the synthesis of anticancer agents has been highlighted, with details on its synthesis and crystal structure (Gerova et al., 2016).

Applications in Analytical Chemistry

1,2,4-Trimethoxy-5-nitrobenzene has been evaluated for its efficiency as a fluorescence quencher of polynuclear aromatic hydrocarbons (PAHs), demonstrating selective quenching properties (Ogasawara, Wang, & McGuffin, 1995).

Reaction Mechanisms and Intermediates

The compound has been involved in studies exploring reaction mechanisms and the formation of intermediates. This includes research on the rearrangement of nitrated hydrocarbons and the formation of various nitro derivatives (Bullen, Ridd, & Sabek, 1953).

Safety And Hazards

Propriétés

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethoxy-5-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

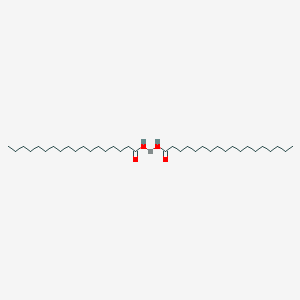

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

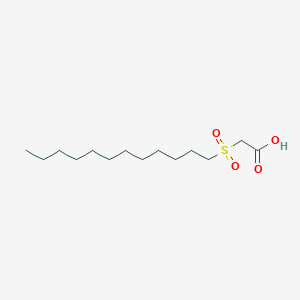

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)